MPT0G211
Overview
Description
MPT0G211 is a potent, orally active, and selective inhibitor of histone deacetylase 6 (HDAC6). It has shown significant potential in treating various diseases, including Alzheimer’s disease and certain types of cancer. This compound is known for its ability to penetrate the blood-brain barrier and its high selectivity for HDAC6 over other histone deacetylase isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPT0G211 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its activity and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MPT0G211 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound.
Substitution: Substitution reactions can introduce different substituents to the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s properties .
Scientific Research Applications
MPT0G211 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study HDAC6 inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating protein acetylation and its impact on cellular functions.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease, as well as various cancers, including acute leukemia
Mechanism of Action
MPT0G211 exerts its effects by selectively inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. By inhibiting HDAC6, this compound increases the acetylation levels of its substrates, leading to changes in gene expression and protein function. This inhibition can result in the reduction of tau phosphorylation, improvement of cognitive deficits in Alzheimer’s disease models, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in neurodegenerative diseases and cancer.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor used in clinical trials for multiple myeloma and other cancers.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research
Uniqueness of MPT0G211
This compound stands out due to its high selectivity for HDAC6, its ability to penetrate the blood-brain barrier, and its demonstrated efficacy in preclinical models of Alzheimer’s disease and cancer. Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further development .
Properties
IUPAC Name |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQUKCPNSRTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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